![molecular formula C22H22N2O3S B2839497 4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 888410-41-1](/img/structure/B2839497.png)
4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential for use in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
科学的研究の応用
Synthesis and Chemical Properties
4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a compound involved in various chemical synthesis processes. Its derivatives and related compounds have been utilized in the dimerization of primary thioamides into 1,2,4-thiadiazoles and benzoselenoamides into 1,2,4-selenadiazoles, showing efficient yields at room temperature (Chauhan et al., 2018). Furthermore, tert-butyl phenylazocarboxylates, closely related to the subject compound, are noted for their versatility in synthetic organic chemistry, especially in nucleophilic substitutions and radical reactions (Jasch et al., 2012).
Biological Activities
Research has shown the potential biological activities of compounds structurally similar to this compound. For instance, specific pyrazole amide derivatives exhibited promising insecticidal activity against cotton bollworms, hinting at the compound's relevance in agricultural and pest control applications (Deng et al., 2016).
Material Science Applications
In material science, derivatives of the compound have been synthesized for creating polyamides with flexible main-chain ether linkages. These polyamides, which include compounds like 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene, exhibit high thermal stability and are soluble in a variety of polar solvents (Hsiao et al., 2000).
Medical Research
While specific data on this compound in medical research is not readily available, structurally similar compounds have demonstrated significant antitumor and antimicrobial activities. For example, some thiadiazolotriazin-4-one derivatives, related in structure, have been noted for their mosquito-larvicidal and antibacterial properties (Castelino et al., 2015).
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound is a novel structure and its interaction with specific biological targets is still under investigation .
Mode of Action
It is believed that the compound interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure. The specific pathways and their downstream effects are currently under investigation .
Result of Action
The molecular and cellular effects of the compound’s action are still being studied. Preliminary studies suggest that the compound may have antitumor activities, as some related compounds have shown potent growth inhibition properties against certain cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s interaction with its targets and its overall effectiveness .
特性
IUPAC Name |
4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-22(2,3)16-7-4-14(5-8-16)20(25)24-21-23-17(13-28-21)15-6-9-18-19(12-15)27-11-10-26-18/h4-9,12-13H,10-11H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQHSVJGDVSNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
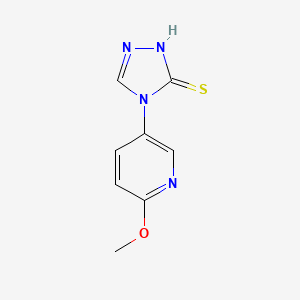
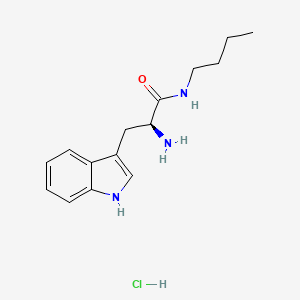
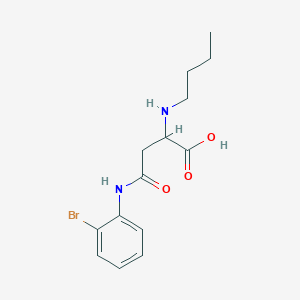
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2839419.png)
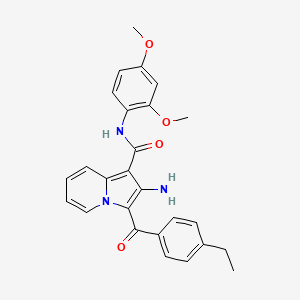
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)

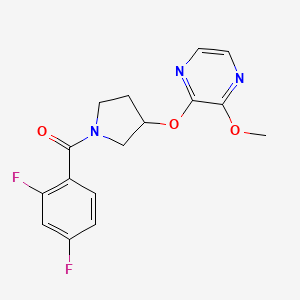
![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)
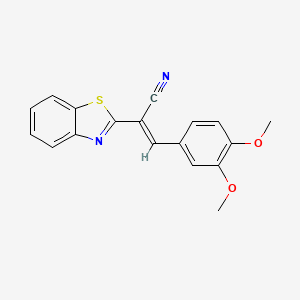
![3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2839436.png)
![Methyl 5-[(pentachlorophenoxy)methyl]-2-furoate](/img/structure/B2839437.png)
